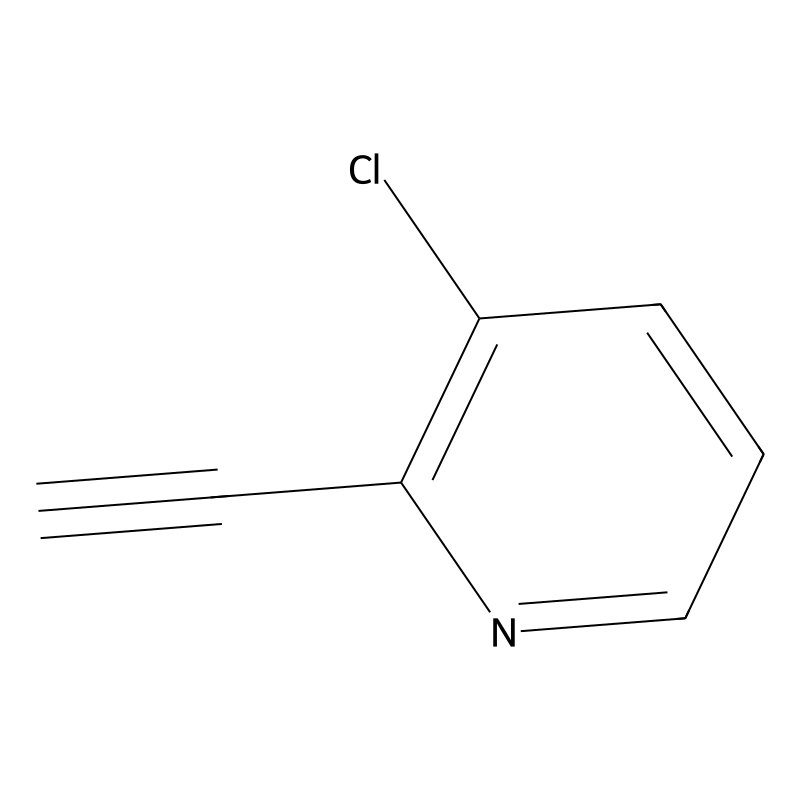

3-Chloro-2-ethynylpyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis and Medicinal Chemistry

One area of exploration for 3-Cl-2-EP is its potential as a building block in organic synthesis. The presence of the reactive ethynyl group allows chemists to readily attach other molecules, creating more complex structures with diverse functionalities. This characteristic makes 3-Cl-2-EP valuable for synthesizing novel drug candidates. Research suggests its utility in designing molecules that target specific biological processes (https://www.benchchem.com/).

Material Science and Molecular Electronics

Beyond organic synthesis, 3-Cl-2-EP shows promise in the field of material science, particularly in the development of molecular electronics. Studies have demonstrated that incorporating 3-Cl-2-EP into molecular structures can lead to interesting properties like thermochromism (color change with temperature) and photochromism (color change with light) (https://www.benchchem.com/). Furthermore, research suggests that 3-Cl-2-EP based molecules exhibit light or heat-induced conformational changes, influencing their electrical conductivity. This characteristic holds potential for applications in molecular diodes and nano-actuators, paving the way for advancements in miniaturized electronic devices ().

3-Chloro-2-ethynylpyridine is a heterocyclic compound characterized by a pyridine ring substituted with a chlorine atom at the 3-position and an ethynyl group at the 2-position. Its molecular formula is C_7H_4ClN, and it has a molecular weight of approximately 153.56 g/mol. The presence of both the ethynyl and chloro substituents contributes to its unique chemical reactivity and potential biological activity.

- Nucleophilic Substitution: The chlorine atom can be displaced by nucleophiles, making it a suitable precursor for further functionalization.

- Sonogashira Coupling: This reaction allows for the coupling of 3-chloro-2-ethynylpyridine with aryl or alkenyl halides in the presence of palladium catalysts, facilitating the formation of more complex molecules .

- Cycloaddition Reactions: The ethynyl group can engage in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition, leading to the formation of triazoles .

Several methods exist for synthesizing 3-chloro-2-ethynylpyridine:

- Sonogashira Reaction: Utilizing 3-bromo-2-chloropyridine as a starting material, this method involves coupling with phenylacetylene in the presence of palladium and copper catalysts, yielding moderate to good yields of the desired product .

- Nucleophilic Substitution: Chlorination or other halogenation techniques can introduce the chloro substituent onto various pyridine derivatives, followed by ethynylation using acetylene derivatives under basic conditions.

3-Chloro-2-ethynylpyridine has potential applications in:

- Pharmaceutical Development: Its derivatives may serve as precursors for drugs targeting various diseases due to their potential biological activities.

- Material Science: The compound can be used as a building block for synthesizing functionalized polymers or materials with specific electronic properties.

Interaction studies indicate that 3-chloro-2-ethynylpyridine may interact with various biological targets due to its electrophilic nature. Research into similar compounds suggests that they may bind to enzymes or receptors involved in disease pathways, although specific studies on this compound are still emerging.

Several compounds share structural similarities with 3-chloro-2-ethynylpyridine. Here is a comparison highlighting its uniqueness:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Ethynylpyridine | Ethynyl group at position 2 | Lacks chlorine; simpler reactivity profile |

| 3-Bromo-2-ethynylpyridine | Bromine instead of chlorine at position 3 | Different halogen affects reactivity |

| 5-Chloro-2-ethynylpyridine | Chlorine at position 5 | Different position alters electronic properties |

| 3-Amino-6-ethynylpicolinonitrile | Amino group at position 3 and nitrile at 6 | Enhanced biological activity due to amino group |

The presence of both chlorine and ethynyl groups in 3-chloro-2-ethynylpyridine provides it with distinct reactivity compared to its analogs, making it a valuable compound for synthetic and medicinal chemistry applications.

The direct functionalization of pyridine precursors represents a fundamental approach for introducing ethynyl substituents at specific positions on the pyridine ring. This methodology encompasses several distinct strategies that exploit the inherent reactivity patterns and electronic properties of pyridine derivatives [1] [2] [3].

Electrophilic Aromatic Substitution Approaches

Traditional electrophilic aromatic substitution reactions on pyridine derivatives typically favor substitution at the 3-position due to the electron-withdrawing nature of the nitrogen atom [4] [5]. However, these reactions often require harsh conditions and strong acidic media. The regioselectivity is governed by the electronic deactivation of the 2- and 4-positions by the pyridine nitrogen [6] [7].

Recent developments have focused on enhancing the nucleophilicity of pyridine precursors through temporary activation strategies. The conversion of pyridines to pyridine N-oxides significantly increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack [4] [5]. This approach has been successfully employed for the selective introduction of halogen substituents that can subsequently undergo alkynylation reactions.

Nucleophilic Functionalization Methods

Nucleophilic substitution reactions on pyridine derivatives have emerged as powerful tools for regioselective functionalization [8] [9]. The inherent electrophilicity of pyridine makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. However, direct nucleophilic alkynylation of unactivated pyridines typically requires harsh conditions and often results in poor regioselectivity [3] [10].

The Minisci reaction and its variants have provided significant improvements in this area, allowing for radical-mediated alkylation and related functionalization reactions [3] [8]. These processes can be adapted for alkynylation through the use of appropriate radical precursors and reaction conditions. Recent advances have demonstrated that photochemical organocatalytic methods can achieve high regioselectivity through pyridinyl radical intermediates [10] [11].

Metal-Catalyzed Direct Carbon-Hydrogen Activation

Transition metal-catalyzed carbon-hydrogen activation has revolutionized the field of direct pyridine functionalization [12] [13] [14]. These methods allow for the selective activation of specific carbon-hydrogen bonds on the pyridine ring, followed by cross-coupling with various coupling partners including alkynes [15] [16].

Palladium-catalyzed systems have shown particular promise for pyridine functionalization. The use of specialized ligands and reaction conditions can direct the selectivity toward specific positions on the pyridine ring [1] [17]. Cooperative bimetallic systems involving palladium and copper have demonstrated enhanced reactivity and selectivity for alkynylation reactions [16] [18].

Recent mechanistic studies have revealed that the success of these transformations often depends on the formation of transient activating intermediates [19]. The coordination of Lewis acids to the pyridine nitrogen can enhance the electrophilicity of the ring and facilitate carbon-hydrogen activation at specific positions [15] [20].

Transition Metal-Catalyzed Coupling Approaches

Transition metal-catalyzed coupling reactions have become the cornerstone methodology for the synthesis of 3-chloro-2-ethynylpyridine derivatives. These approaches offer superior control over regioselectivity and functional group tolerance compared to traditional methods [21] [22] [23] [24].

Sonogashira Coupling Methodology

The Sonogashira coupling reaction represents the most widely employed method for the synthesis of ethynylpyridine derivatives [21] [24] [25]. This palladium-catalyzed cross-coupling reaction between aryl halides and terminal alkynes proceeds under relatively mild conditions and provides excellent regioselectivity when appropriate starting materials are employed.

For the synthesis of 3-chloro-2-ethynylpyridines, the reaction typically employs 2-bromo-3-chloropyridine as the halide component due to the preferential reactivity of the bromine substituent over chlorine in oxidative addition reactions [25]. The standard catalyst system consists of palladium dichloride bis(triphenylphosphine) and copper iodide as co-catalyst, with triethylamine serving as both base and solvent [25].

Optimization studies have revealed that the reaction proceeds most efficiently at 100°C with a reaction time of 2 hours [25]. The catalyst loading can be minimized to 3 mol% palladium and 6 mol% copper iodide while maintaining high yields. The use of a slight excess of the alkyne component (1.1 equivalents) helps to suppress competing Glaser coupling side reactions [25].

The substrate scope of this methodology is remarkably broad, accommodating both electron-rich and electron-poor arylacetylenes. Yields typically range from 70% to 93%, with higher yields observed for electron-neutral and electron-rich substrates [25]. The reaction tolerates various functional groups including methoxy, amino, bromo, and fluorinated substituents.

Alternative Palladium-Catalyzed Systems

Beyond the traditional Sonogashira conditions, several alternative palladium-catalyzed systems have been developed for pyridine alkynylation [17] [26] [27]. Copper-free variants of the Sonogashira reaction have been reported, which eliminate potential complications from copper-catalyzed side reactions [22].

Palladium-catalyzed carbon-hydrogen functionalization approaches have emerged as attractive alternatives to traditional cross-coupling methods [17] [12]. These methods enable direct alkynylation of pyridine derivatives without the need for pre-functionalized halide substrates. The reactions typically employ palladium acetate or related complexes in combination with specialized ligands [27] [28].

Recent developments have focused on ligand-enabled alkynylation reactions that can achieve high regioselectivity through electronic and steric control [27] [28]. Pyridine-based ligands have shown particular efficacy in promoting carbon-hydrogen alkynylation reactions, with reaction conditions optimized for specific substitution patterns on the pyridine ring.

Copper-Catalyzed Alkynylation Methods

Copper-catalyzed alkynylation reactions have gained significant attention as complementary methods to palladium-based systems [26] [29]. These reactions often proceed through different mechanistic pathways and can offer unique selectivity profiles and reaction conditions [30] [18].

Enantioselective copper-catalyzed dearomatization reactions have been developed that provide access to chiral dihydropyridine intermediates through alkynylation [26] [29]. These methods employ specialized chiral ligands and can achieve excellent enantioselectivity while maintaining high regioselectivity for the 2-position of pyridine substrates.

The reaction conditions for copper-catalyzed systems are typically milder than those required for palladium-catalyzed reactions. Temperatures as low as room temperature can be employed for certain substrates, and the reactions often proceed in the absence of strong bases or harsh solvents [26] [18].

Mechanistic Considerations

The mechanistic pathways for transition metal-catalyzed pyridine alkynylation have been extensively studied through both experimental and computational methods [19] [20]. For Sonogashira coupling reactions, the generally accepted mechanism involves oxidative addition of the aryl halide to the palladium center, followed by alkyne coordination and insertion, and finally reductive elimination to form the carbon-carbon bond [21].

The role of the copper co-catalyst in Sonogashira reactions has been the subject of considerable investigation. Current evidence suggests that copper facilitates the activation of the terminal alkyne through the formation of copper acetylide intermediates, which then undergo transmetalation with the palladium complex [30].

For direct carbon-hydrogen functionalization reactions, the mechanisms are more complex and can involve multiple pathways depending on the specific catalyst system and reaction conditions [19]. Concerted metalation-deprotonation pathways have been identified as particularly important for pyridine substrates, often involving cooperative interactions between the metal catalyst and the substrate [19].

Regioselective Halogenation-Ethynylation Sequences

The development of sequential halogenation-ethynylation methodologies has provided access to regioselectively substituted pyridine derivatives that would be difficult to obtain through direct functionalization approaches [4] [31] [6] [7].

Halogenation of Pyridine N-Oxides

The selective halogenation of pyridine N-oxides represents a key enabling technology for subsequent alkynylation reactions [4] [5]. The conversion of pyridines to their corresponding N-oxides significantly alters the electronic properties of the aromatic ring, making positions that are normally deactivated toward electrophilic substitution more reactive [5].

The regioselectivity of halogenation reactions on pyridine N-oxides is primarily controlled by electronic factors, with substitution typically occurring at the 2-position for unsymmetrically substituted substrates [4] [5]. This selectivity can be rationalized through consideration of the partial positive charge distribution in the N-oxide, which is highest at the 2-position.

Optimal reaction conditions for halogenation typically involve the use of mild halogenating agents such as N-halosuccinimides or molecular halogens in the presence of acid catalysts [4] [5]. The reactions proceed under relatively mild conditions, typically at temperatures ranging from 0°C to room temperature, and provide excellent yields and regioselectivity.

Zincke Imine Intermediates

A revolutionary approach to meta-selective halogenation of pyridines has been developed through the use of Zincke imine intermediates [6] [7]. This methodology involves the ring-opening of pyridines to form linear imine intermediates, which can then undergo regioselective halogenation followed by ring-closure to regenerate the pyridine ring [7].

The process begins with the treatment of pyridines with electrophilic reagents to form Zincke salts, which then undergo ring-opening in the presence of nucleophiles to generate the linear imine intermediates [6] [7]. These intermediates exhibit dramatically different reactivity patterns compared to the parent pyridines, with the former 3-position becoming highly reactive toward electrophilic substitution.

Halogenation of the Zincke imine intermediates proceeds with high regioselectivity for the position corresponding to the 3-position of the original pyridine [6] [7]. The halogenated intermediates can then be cyclized back to the pyridine ring structure using ammonia or ammonium salts, providing access to 3-halopyridines that can subsequently undergo alkynylation reactions.

Metal-Free Halogenation Methods

Recent developments have focused on metal-free halogenation methods that can provide access to halopyridines under mild, environmentally benign conditions [31] [9]. These approaches often rely on organocatalytic or photochemical activation to achieve selective halogenation without the need for transition metal catalysts.

Photoredox catalysis has emerged as a particularly powerful tool for the selective halogenation of pyridines and related heterocycles [31]. These reactions typically employ visible light photocatalysts in combination with halogen sources to generate halogen radicals or related reactive intermediates that can selectively functionalize the pyridine ring.

The regioselectivity of these metal-free methods is often complementary to that achieved through traditional electrophilic aromatic substitution or transition metal-catalyzed processes [31] [9]. This orthogonal reactivity provides access to substitution patterns that would be difficult or impossible to achieve through other methods.

Sequential Functionalization Strategies

The combination of regioselective halogenation with subsequent alkynylation reactions provides a powerful strategy for the controlled introduction of multiple functional groups onto pyridine scaffolds [25] [24]. These sequential approaches allow for the systematic construction of complex substitution patterns through the careful selection of reaction conditions and substrate design.

The success of sequential functionalization strategies depends critically on the orthogonal reactivity of different halogen substituents [25]. For example, the selective reaction of bromide over chloride in Sonogashira coupling reactions allows for the sequential introduction of different alkynyl substituents at different positions on the pyridine ring.

One-pot procedures have been developed that combine halogenation and alkynylation steps without the isolation of intermediate products [25]. These approaches offer advantages in terms of reaction efficiency and atom economy, while often providing yields that are equal to or superior to those obtained through stepwise procedures.

The ethynyl group in 3-chloro-2-ethynylpyridine represents a highly reactive site for nucleophilic addition reactions. The electron-rich triple bond provides an excellent target for various nucleophiles, resulting in diverse product formation pathways. The presence of the pyridine nitrogen atom and the chlorine substituent significantly influences the reactivity and regioselectivity of these reactions through electronic effects [1] .

Hydrohalogenation Reactions

Hydrohalogenation of the ethynyl moiety follows established Markovnikov regioselectivity patterns. When 3-chloro-2-ethynylpyridine is treated with hydrogen halides such as hydrogen chloride or hydrogen bromide, the addition occurs across the triple bond to form vinyl halide intermediates. The reaction proceeds through a carbocation intermediate, with the halide ion preferentially attacking the more substituted carbon atom [3] [4].

Research has demonstrated that the spatial proximity of the chlorine substituent and the pyridine nitrogen can facilitate intramolecular interactions during the addition process. The nucleophilic addition of halide anions to the ethynyl group produces 2-(2-chloroethenyl)pyridine derivatives in high yields, particularly when the reaction is conducted under controlled temperature conditions [5].

Hydration and Oxygenation Reactions

The hydration of 3-chloro-2-ethynylpyridine requires acidic conditions and often employs mercury catalysis to achieve reasonable reaction rates. The initial addition of water across the triple bond produces an enol intermediate, which rapidly undergoes keto-enol tautomerization to yield the corresponding ketone product. This transformation follows anti-Markovnikov regioselectivity when conducted with appropriate catalytic systems [6].

The mechanism involves the formation of a mercury-alkyne complex that activates the triple bond toward nucleophilic attack by water. The resulting organomercury intermediate undergoes protodemetallation to yield the enol, which spontaneously rearranges to form the thermodynamically more stable ketone product [7].

Organometallic Nucleophile Additions

Organolithium and Grignard reagents exhibit particularly high reactivity toward the ethynyl moiety of 3-chloro-2-ethynylpyridine. These reactions typically require low temperatures (-78°C) and inert atmospheric conditions to prevent side reactions. The nucleophilic addition occurs at the terminal carbon of the ethynyl group, producing substituted alkene derivatives after appropriate quenching .

The reaction mechanism involves the formation of a carbanionic intermediate stabilized by the electron-withdrawing effect of the pyridine nitrogen. The regioselectivity of these additions can be controlled by varying the reaction conditions and the nature of the organometallic reagent [8].

Amine and Thiol Additions

Primary and secondary amines readily add to the ethynyl group under mild basic conditions, producing aminoalkene derivatives. The reaction proceeds through a direct nucleophilic addition mechanism, with the amine nitrogen attacking the electrophilic carbon of the triple bond. Similarly, thiols undergo analogous additions to form vinyl sulfide products [1].

The electronic environment created by the chlorine substituent at the 3-position and the pyridine nitrogen influences the reaction kinetics and product distribution. These reactions typically proceed under mild conditions and exhibit good functional group tolerance .

Electrophilic Aromatic Substitution Reactions

The electrophilic aromatic substitution reactions of 3-chloro-2-ethynylpyridine are significantly influenced by the electron-deficient nature of the pyridine ring. The presence of the electronegative nitrogen atom reduces the electron density throughout the aromatic system, making the compound less reactive toward electrophiles compared to benzene derivatives [10] [11].

Positional Selectivity and Electronic Effects

The regioselectivity of electrophilic aromatic substitution in 3-chloro-2-ethynylpyridine is governed by the electronic properties of the substituents. The pyridine nitrogen directs incoming electrophiles to the meta positions (positions 5 and 6), while the chlorine substituent at position 3 provides additional deactivation through its electron-withdrawing inductive effect [12] [13].

The mechanistic rationale for this selectivity involves the stabilization of the intermediate sigma complex. Attack at the meta positions avoids the formation of unfavorable canonical structures where positive charge would be localized on the electronegative nitrogen atom. This electronic factor makes positions 5 and 6 the kinetically preferred sites for electrophilic attack [14].

Nitration Reactions

Nitration of 3-chloro-2-ethynylpyridine requires harsh conditions due to the deactivated nature of the aromatic ring. The reaction typically employs fuming nitric acid in concentrated sulfuric acid at elevated temperatures. The nitronium ion (NO₂⁺) preferentially attacks at position 5, producing 3-chloro-2-ethynyl-5-nitropyridine as the major product [13].

The presence of both the chlorine substituent and the ethynyl group further deactivates the ring toward nitration. The electron-withdrawing effects of these substituents reduce the nucleophilicity of the aromatic carbons, necessitating more forcing conditions for successful nitration [15].

Sulfonation Processes

Sulfonation of 3-chloro-2-ethynylpyridine presents significant challenges due to the highly deactivated nature of the aromatic system. The reaction requires fuming sulfuric acid with mercury sulfate catalyst at temperatures around 220°C. Under these conditions, the sulfur trioxide electrophile attacks at position 5 to form the corresponding sulfonic acid derivative [16].

The mechanism involves the formation of a highly electrophilic sulfur trioxide complex that can overcome the deactivation imposed by the pyridine nitrogen and the electron-withdrawing substituents. The harsh conditions required for this transformation limit its synthetic utility [13].

Halogenation Reactions

Bromination and chlorination of 3-chloro-2-ethynylpyridine proceed more readily than nitration or sulfonation. The reactions typically employ molecular halogens in the presence of Lewis acid catalysts such as aluminum chloride or iron(III) chloride. The halogenation occurs selectively at position 5, maintaining the meta-directing influence of the pyridine nitrogen [10].

The relative ease of halogenation compared to other electrophilic substitutions can be attributed to the high electrophilicity of the halogen-Lewis acid complexes. These reactive intermediates can overcome the deactivation of the aromatic ring more effectively than other electrophiles [14].

Friedel-Crafts Reactions

Friedel-Crafts acylation and alkylation reactions are generally unsuccessful with 3-chloro-2-ethynylpyridine due to the competitive coordination of the Lewis acid catalyst with the pyridine nitrogen. This coordination forms a deactivated pyridinium-Lewis acid complex that is unreactive toward electrophilic substitution [11].

The formation of the nitrogen-aluminum chloride complex effectively removes the substrate from the catalytic cycle, preventing the formation of the acylium or alkyl carbocation intermediates necessary for Friedel-Crafts reactions. This limitation necessitates alternative synthetic approaches for introducing acyl or alkyl groups [10].

Coordination-Driven Supramolecular Assembly

The coordination chemistry of 3-chloro-2-ethynylpyridine enables the formation of diverse supramolecular structures through metal-ligand interactions. The compound functions as a multidentate ligand, offering both the pyridine nitrogen and the ethynyl group as coordination sites for various metal centers [17] [18].

Mononuclear Complex Formation

Mononuclear complexes of 3-chloro-2-ethynylpyridine form through coordination of the pyridine nitrogen to metal centers. Copper(I) complexes demonstrate particularly interesting coordination behavior, with the metal center adopting linear or tetrahedral geometries depending on the auxiliary ligands present. The ethynyl group can participate in additional coordination interactions through its π-electron system [19].

Palladium(II) and platinum(II) complexes typically adopt square planar geometries with the pyridine nitrogen occupying one coordination site. These complexes have shown potential applications in catalysis and anticancer research. The electron-withdrawing nature of the chlorine substituent influences the electronic properties of the metal center, affecting both stability and reactivity [18].

Polynuclear Assembly Structures

The bifunctional nature of 3-chloro-2-ethynylpyridine enables the formation of polynuclear assemblies through bridging coordination modes. The compound can simultaneously coordinate to multiple metal centers, creating extended network structures. Copper(I) and silver(I) complexes frequently exhibit this behavior, forming linear or zigzag chain structures [20].

Research has demonstrated the formation of discrete supramolecular squares through the self-assembly of 3-chloro-2-ethynylpyridine with appropriate metal acceptors. These structures exhibit high symmetry and can be characterized by their distinctive NMR spectroscopic signatures. The formation of specific isomers depends on the steric and electronic properties of the substituents [17].

Coordination Polymers and Metal-Organic Frameworks

The extended coordination capability of 3-chloro-2-ethynylpyridine makes it an attractive building block for coordination polymers and metal-organic frameworks. The compound can bridge metal nodes through its pyridine nitrogen, while the ethynyl group provides additional structural rigidity and electronic delocalization pathways [21].

Zinc(II) and cadmium(II) complexes have been successfully employed in the construction of porous coordination polymers. These materials exhibit interesting gas adsorption properties and potential applications in separation technologies. The chlorine substituent provides additional sites for secondary interactions, enhancing the structural stability of the resulting frameworks [22].

Photophysical Properties of Coordination Assemblies

The coordination of 3-chloro-2-ethynylpyridine to metal centers significantly affects the photophysical properties of the resulting complexes. Platinum(II) complexes exhibit distinctive luminescence characteristics, with emission wavelengths dependent on the degree of metal-metal interactions and the electronic properties of the auxiliary ligands [18].

The ethynyl group facilitates electronic communication between metal centers in polynuclear assemblies, leading to unique photophysical phenomena such as aggregation-induced emission. These properties make the coordination complexes potentially valuable for applications in molecular electronics and photonic devices [20].